molecular formula C30H25NO4 B2607231 (S)-3-Biphenyl-4-YL-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260613-67-9

(S)-3-Biphenyl-4-YL-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No. B2607231
CAS RN: 1260613-67-9
M. Wt: 463.533
InChI Key: PEYWNXMITXNNRZ-NDEPHWFRSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorene group attached to a carbonyl group, which is then attached to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and refractive index can be determined .

Scientific Research Applications

Convenient Synthesis and Chemical Transformations

Synthesis Techniques

A study by K. Le and R. Goodnow (2004) demonstrated a convenient synthesis technique for producing fluorenylmethoxycarbonylamino derivatives from 3-bromopyruvic acid and amino(thioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, highlighting the compound's utility in chemical synthesis and solid-phase peptide synthesis applications Le & Goodnow, 2004.

Derivative Synthesis

Research by V. V. Tolstyakov et al. (2016) focused on synthesizing new tetrazolyl derivatives of L- and D-phenylalanine through chemical transformations involving the fluorenylmethoxycarbonyl group, indicating the compound's versatility in creating bioactive molecules Tolstyakov et al., 2016.

Photocleavable Linkers for Peptide Synthesis

Photocleavable Linkers

A photocleavable linker based on the fluorenylmethoxycarbonylamino propionic acid derivative was developed by Jaehi Kim et al. (2013) for solid-phase peptide synthesis. This linker exhibits stability under normal synthesis conditions and becomes labile upon UV irradiation, facilitating the efficient release of synthesized peptides Kim et al., 2013.

Linkers for Solid Phase Synthesis

Solid Phase Synthesis

The study by K. Bleicher, C. Lutz, and Yves Wuethrich (2000) reported the synthesis of phenylfluorenyl-based linkers for solid-phase synthesis, offering higher acid stability than traditional resins. These linkers enable the immobilization and cleavage of carboxylic acids and amines, showcasing the compound's application in the efficient synthesis of diverse chemical entities Bleicher, Lutz, & Wuethrich, 2000.

Advanced Materials and Bioimaging Applications

Emissive Functionalized Derivatives

M. Athira, R. S. Meerakrishna, and P. Shanmugam (2020) synthesized blue emissive functionalized fluorene derivatives for potential applications in organic electronics and bioimaging. Their work highlights the compound's utility in creating materials with desirable photophysical properties Athira, Meerakrishna, & Shanmugam, 2020.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemicals with care and use appropriate safety measures .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYWNXMITXNNRZ-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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